molecular formula C4H5Br2N3 B1431522 3,4-Dibromo-1-methyl-1H-pyrazol-5-amine CAS No. 1426958-35-1

3,4-Dibromo-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1431522
CAS No.: 1426958-35-1
M. Wt: 254.91 g/mol
InChI Key: LKDGNRDETJOJGF-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-methyl-1H-pyrazol-5-amine is a halogenated pyrazole derivative with the molecular formula C₄H₆Br₂N₃ and a molecular weight of 279.93 g/mol. Its structure features a pyrazole ring substituted with two bromine atoms at positions 3 and 4, a methyl group at position 1, and an amine group at position 3.

Properties

IUPAC Name

4,5-dibromo-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3/c1-9-4(7)2(5)3(6)8-9/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDGNRDETJOJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272377
Record name 1H-Pyrazol-5-amine, 3,4-dibromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426958-35-1
Record name 1H-Pyrazol-5-amine, 3,4-dibromo-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 3,4-dibromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-methyl-1H-pyrazol-5-amine typically involves the bromination of 1-methyl-1H-pyrazol-5-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 3,4-disubstituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dehalogenated pyrazoles.

Scientific Research Applications

3,4-Dibromo-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

  • **Medicinal

Biological Activity

3,4-Dibromo-1-methyl-1H-pyrazol-5-amine is a compound with significant biological activity, particularly noted for its antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H5Br2N3, with a molecular weight of approximately 252.01 g/mol. The compound features a pyrazole ring with two bromine substituents and a methyl group, contributing to its diverse biological activities .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound showed good radical scavenging activity, outperforming ascorbic acid in some cases .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, studies have shown that it can induce apoptosis in Hep G2 (hepatocellular carcinoma) cells with an IC50 value ranging from 0.0158 to 71.3 µM . This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action.

3. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Its ability to scavenge free radicals positions it as a candidate for therapeutic applications aimed at oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

MethodDescription
Three-component reactionInvolves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .
Cyclization reactionsThese include reactions with maleic anhydride or diazomethane leading to various derivatives with enhanced biological activities .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of synthesized pyrazole derivatives against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The results indicated that most derivatives displayed moderate to excellent antifungal activities .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were evaluated on several human cancer cell lines. The compound showed promising cytotoxicity against leukemia cell lines (HL-60 and NALM-6), indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Its pyrazole ring facilitates hydrogen bonding and other interactions crucial for modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities
This compound C₄H₆Br₂N₃ 279.93 3-Br, 4-Br, 1-CH₃, 5-NH₂ High halogen content; potential electrophilic reactivity
3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine (4e) C₉H₇BrIN₃ 376.98 5-Bromo-2-iodophenyl, 5-NH₂ Strong IR absorption at 3342 cm⁻¹ (NH₂); NMR δ 5.75 (s, CH)
3-Methyl-1H-pyrazol-5-amine (4f) C₄H₇N₃ 97.12 3-CH₃, 5-NH₂ Simpler structure; δ 2.17 (s, CH₃) in NMR
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide C₁₇H₁₈N₄O 294.35 4-Methoxyphenyl, phenyl, carboximidamide Potential biological activity via carboximidamide group
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine C₁₂H₁₃BrN₃ 279.16 4-Br, 3-cyclopropyl, 1-phenyl Bulky cyclopropyl group; aromatic phenyl substitution
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) C₂₈H₃₃BrN₄O₃S 601.56 Bromothiophene, tert-butylphenol, carboxamide Antioxidant and anti-inflammatory potential

Substituent Effects on Properties

  • Halogenation : Bromine substituents (as in this compound) increase molecular weight and polarizability, enhancing intermolecular interactions like halogen bonding. This contrasts with iodine in 4e, which adds steric bulk and higher atomic mass .
  • Aromatic vs.
  • Functional Groups : Carboxamide (4k) and carboximidamide groups enhance hydrogen-bonding capacity, critical for biological target binding. The amine group in this compound may participate in similar interactions but with reduced directionality .

Spectroscopic Differences

  • NMR : The methyl group in this compound would produce a singlet near δ 2.1–2.5 (cf. δ 2.17 in 4f ), while bromine substituents deshield adjacent protons, shifting aromatic signals upfield.
  • IR : NH₂ stretches in this compound would appear near 3340–3230 cm⁻¹, similar to 4e .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine
Reactant of Route 2
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine

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